3-Ethynylbenzamide
Overview
Description
3-Ethynylbenzamide is an organic compound with the molecular formula C₉H₇NO. It belongs to the class of benzamides and is characterized by the presence of an ethynyl group attached to the benzene ring. This compound is a white crystalline solid that is soluble in organic solvents .
Mechanism of Action
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3-Ethynylbenzamide is currently unknown .
Result of Action
Without knowledge of its primary targets and mode of action, it is challenging to predict its potential effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action, but more research is needed to confirm these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with benzamide as the starting material.
Ethynylation: The ethynyl group is introduced to the benzene ring through a palladium-catalyzed coupling reaction.
Purification: The product is then purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of ethylbenzamide.
Substitution: Formation of bromobenzamide derivatives.
Scientific Research Applications
3-Ethynylbenzamide has gained significant attention in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical intermediates
Comparison with Similar Compounds
- 3-Ethynylbenzoic acid
- 3-Ethynylaniline
- 3-Ethynylphenol
Comparison:
- 3-Ethynylbenzamide vs. 3-Ethynylbenzoic acid: While both compounds contain an ethynyl group, this compound has an amide functional group, whereas 3-Ethynylbenzoic acid has a carboxylic acid group. This difference in functional groups leads to variations in their chemical reactivity and applications.
- This compound vs. 3-Ethynylaniline: 3-Ethynylaniline contains an amine group instead of an amide group, making it more basic and reactive towards electrophiles.
- This compound vs. 3-Ethynylphenol: 3-Ethynylphenol has a hydroxyl group, which imparts different solubility and hydrogen bonding characteristics compared to the amide group in this compound .
Properties
IUPAC Name |
3-ethynylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTSKHYMACGSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476787 | |
Record name | 3-Ethynylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587878-75-9 | |
Record name | 3-Ethynylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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